molecular formula C19H19ClN4O4S B398172 1-(4-CHLOROBENZOYL)-3-[2-METHYL-5-(MORPHOLIN-4-YL)-4-NITROPHENYL]THIOUREA

1-(4-CHLOROBENZOYL)-3-[2-METHYL-5-(MORPHOLIN-4-YL)-4-NITROPHENYL]THIOUREA

Cat. No.: B398172
M. Wt: 434.9g/mol
InChI Key: NABDEIYGHUFNNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-CHLOROBENZOYL)-3-[2-METHYL-5-(MORPHOLIN-4-YL)-4-NITROPHENYL]THIOUREA is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

The synthesis of 1-(4-CHLOROBENZOYL)-3-[2-METHYL-5-(MORPHOLIN-4-YL)-4-NITROPHENYL]THIOUREA typically involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane and reagents such as thionyl chloride and morpholine .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

1-(4-CHLOROBENZOYL)-3-[2-METHYL-5-(MORPHOLIN-4-YL)-4-NITROPHENYL]THIOUREA has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-CHLOROBENZOYL)-3-[2-METHYL-5-(MORPHOLIN-4-YL)-4-NITROPHENYL]THIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Compared to other benzamide derivatives, 1-(4-CHLOROBENZOYL)-3-[2-METHYL-5-(MORPHOLIN-4-YL)-4-NITROPHENYL]THIOUREA is unique due to its combination of functional groups. Similar compounds include:

Properties

Molecular Formula

C19H19ClN4O4S

Molecular Weight

434.9g/mol

IUPAC Name

4-chloro-N-[(2-methyl-5-morpholin-4-yl-4-nitrophenyl)carbamothioyl]benzamide

InChI

InChI=1S/C19H19ClN4O4S/c1-12-10-17(24(26)27)16(23-6-8-28-9-7-23)11-15(12)21-19(29)22-18(25)13-2-4-14(20)5-3-13/h2-5,10-11H,6-9H2,1H3,(H2,21,22,25,29)

InChI Key

NABDEIYGHUFNNV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1NC(=S)NC(=O)C2=CC=C(C=C2)Cl)N3CCOCC3)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1NC(=S)NC(=O)C2=CC=C(C=C2)Cl)N3CCOCC3)[N+](=O)[O-]

Origin of Product

United States

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